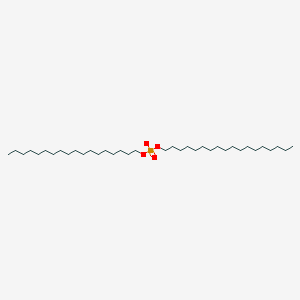

DI-N-Octadecylphosphate

Description

Properties

Molecular Formula |

C36H74O4P- |

|---|---|

Molecular Weight |

601.9 g/mol |

IUPAC Name |

dioctadecyl phosphate |

InChI |

InChI=1S/C36H75O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-41(37,38)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H,37,38)/p-1 |

InChI Key |

FRXGWNKDEMTFPL-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Role of Anionic Phosphate Esters in Advanced Formulations

An In-Depth Technical Guide to the Surfactant Properties of Distearyl Phosphate vs. Dicetyl Phosphate

A Senior Application Scientist's Comparative Analysis for Drug Development Professionals

In the landscape of pharmaceutical and cosmetic sciences, the selection of an appropriate surfactant is a critical decision that dictates the stability, efficacy, and sensory profile of a formulation. Among the diverse classes of surfactants, anionic phosphate esters stand out for their versatility, biocompatibility, and unique functional properties.[1] These amphiphilic molecules, characterized by a negatively charged hydrophilic phosphate head group and one or more hydrophobic alkyl tails, are instrumental as emulsifiers, wetting agents, and stabilizers.[2][3] Their structure allows them to expertly mediate the interface between immiscible phases, such as oil and water, making them indispensable in creating stable emulsions and sophisticated drug delivery vehicles like liposomes.[2][3][4]

This guide provides a deep comparative analysis of two prominent long-chain dialkyl phosphate esters: Distearyl Phosphate (DSP) and Dicetyl Phosphate (DCP). While structurally similar, the two-carbon difference in their alkyl chains (C18 for stearyl vs. C16 for cetyl) imparts subtle yet significant variations in their physicochemical behavior. Understanding these differences is paramount for the formulation scientist aiming to optimize drug encapsulation, enhance bioavailability, and ensure the long-term stability of their products. We will explore their core surfactant properties, delve into their primary applications in drug development, and provide validated experimental protocols for their characterization, offering a field-proven perspective on their selection and use.

Molecular and Physicochemical Foundations

The foundation of a surfactant's function lies in its molecular architecture. Both DSP and DCP are diesters of phosphoric acid, featuring a polar phosphate head and two long, nonpolar hydrocarbon tails.[2] This dual nature is the essence of their surface activity.

The primary structural difference is the length of the alkyl chains:

-

Distearyl Phosphate (DSP) incorporates two C18 stearyl chains.

-

Dicetyl Phosphate (DCP) incorporates two C16 cetyl chains.[5]

This seemingly minor variation in hydrocarbon length has a cascading effect on their physical properties, influencing everything from melting point to their behavior in solution.

Caption: Molecular Structures of Distearyl Phosphate and Dicetyl Phosphate.

A summary of their key physicochemical properties is presented below for direct comparison.

Table 1: Comparative Physicochemical Properties of DSP and DCP

| Property | Distearyl Phosphate (DSP) | Dicetyl Phosphate (DCP) | Reference(s) |

| IUPAC Name | dioctadecyl hydrogen phosphate | dihexadecyl hydrogen phosphate | [2][6] |

| Chemical Formula | C₃₆H₇₅O₄P | C₃₂H₆₇O₄P | [2][7] |

| Molecular Weight | ~603.0 g/mol | ~546.85 g/mol | [7][8] |

| Appearance | White, waxy solid | White, solid flakes | [2][5] |

| Melting Point | 81-83 °C | 74-75 °C | [2][7] |

| Solubility | Insoluble in water; dispersible in oil; soluble in some organic solvents | Insoluble in water; dispersible in oil; slightly soluble in chloroform and methanol | [2][5][9] |

Insight from the Field: The higher melting point of DSP is a direct consequence of the increased van der Waals forces between its longer C18 alkyl chains. This translates to a higher phase transition temperature (Tm) when incorporated into lipid bilayers, a critical factor for designing liposomes with specific rigidity and drug retention characteristics.

A Head-to-Head Comparison of Surfactant Properties

The utility of DSP and DCP in formulations is governed by their behavior at interfaces and their ability to self-assemble in solution. Key parameters like the Hydrophilic-Lipophilic Balance (HLB) and Critical Micelle Concentration (CMC) quantify this behavior.

Hydrophilic-Lipophilic Balance (HLB)

The HLB is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic or lipophilic, predicting its function in an emulsion.[10][11] A low HLB (3-6) typically indicates a water-in-oil (W/O) emulsifier, while a higher HLB (8-16) suggests an oil-in-water (O/W) emulsifier.[10]

While the classic Griffin and Davies methods for calculating HLB were developed for non-ionic surfactants, the underlying principle holds: the balance between the molecular weight of the hydrophilic and lipophilic portions determines the surfactant's affinity for oil or water phases.[10][12]

-

DSP vs. DCP: With its two longer C18 chains, DSP has a larger lipophilic portion relative to its hydrophilic phosphate head compared to DCP's C16 chains.

-

Causality: Consequently, DSP is more lipophilic and will have a lower HLB value than DCP . This makes DSP a more potent stabilizer for systems with highly non-polar oils, whereas DCP may be more balanced for a wider range of oil phases. Both function effectively as O/W emulsifiers, often in combination with other surfactants.[2][5]

Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers in a solution begin to self-assemble into organized structures called micelles.[13][14] It is a crucial measure of surfactant efficiency; a lower CMC means less surfactant is needed to saturate interfaces and begin forming micelles, which are essential for solubilizing water-insoluble drugs.[15][16]

The primary driver for micellization is the hydrophobic effect—the system's tendency to minimize the unfavorable interaction between the surfactant's hydrocarbon tails and water.

-

DSP vs. DCP: The hydrophobic driving force is stronger for DSP's longer, more water-averse C18 chains than for DCP's C16 chains.

-

Causality: This stronger hydrophobic push means that DSP molecules will aggregate at a lower concentration. Therefore, DSP is expected to have a significantly lower CMC than DCP . This higher efficiency can be advantageous in formulations where the total surfactant concentration must be minimized. The CMC of anionic surfactants is also highly dependent on the ionic strength of the medium; the presence of electrolytes shields the repulsion between the negatively charged phosphate heads, promoting micelle formation and further lowering the CMC.[16]

Table 2: Comparative Surfactant Property Trends

| Surfactant Property | Distearyl Phosphate (DSP) | Dicetyl Phosphate (DCP) | Rationale |

| Lipophilicity | Higher | Lower | Longer (C18 vs. C16) alkyl chains increase oil solubility. |

| Expected HLB | Lower | Higher | Larger lipophilic mass relative to the hydrophilic head. |

| Expected CMC | Lower | Higher | Greater hydrophobicity of C18 chains drives micellization at a lower concentration. |

| Efficiency | Higher | Lower | Less material is required to reach the CMC and exert surfactant effects. |

Core Applications in Drug Formulation

Both DSP and DCP are mainstays in the development of emulsions and liposomal drug delivery systems, primarily for their ability to confer a negative surface charge and stabilize the formulation.

Anionic Liposome Formulation

Liposomes are microscopic vesicles composed of a lipid bilayer, capable of encapsulating both hydrophilic and lipophilic drugs. Incorporating a charged lipid like DSP or DCP into the bilayer is a key strategy to improve formulation stability.

-

Mechanism of Action: At physiological pH, the phosphate headgroup is deprotonated, imparting a strong negative charge to the liposome surface.[2] This negative zeta potential creates electrostatic repulsion between vesicles, preventing them from aggregating and fusing, which is a common failure mode for liposomal formulations.[][] Anionic liposomes are also particularly useful for transdermal drug delivery.[19]

-

DSP in Liposomes: Due to its longer C18 chains and higher Tm, DSP creates a more ordered, rigid, and less permeable lipid bilayer. This is highly desirable for applications requiring slow, controlled drug release and enhanced stability in the bloodstream.

-

DCP in Liposomes: DCP also provides excellent stability and is widely used to create anionic liposomes.[][] Its C16 chains result in a slightly more fluid membrane compared to DSP at the same temperature, which can be beneficial for certain applications requiring membrane flexibility or for formulating with lipids that have an intrinsically lower Tm.

Caption: DSP/DCP impart a negative charge on the liposome surface, preventing aggregation.

Emulsion and Cream Stabilization

DSP and DCP are highly effective emulsifiers for stabilizing the oil-in-water (O/W) emulsions common in topical creams and lotions. They adsorb at the oil-water interface, reducing interfacial tension and forming a protective barrier around the oil droplets that prevents them from coalescing.[5][9]

-

Mechanism of Action: The hydrophobic tails orient into the oil phase while the hydrophilic phosphate heads remain in the aqueous phase. The negative charge on the phosphate groups creates an electrostatic repulsion between oil droplets, contributing significantly to the long-term stability of the emulsion.

-

Performance and Texture: Both surfactants create stable and elegant emulsions. DCP, in particular, is noted for its ability to impart a rich, creamy, and non-greasy texture to skin and hair care products.[5] The choice between them can be guided by the polarity of the oil phase; the more lipophilic DSP may provide superior stability for emulsions containing less polar oils like mineral oil or certain esters.

Self-Validating Experimental Protocols

To empower researchers, this section provides detailed methodologies for characterizing these surfactants and the formulations they enable. These protocols are designed as self-validating systems, where the expected outcome is a direct confirmation of the material's properties and the success of the procedure.

Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This method is the gold standard for CMC determination. It relies on the principle that surface tension decreases as surfactant monomers are added to a solution until the CMC is reached, after which it plateaus.[14][16] The breakpoint in the plot of surface tension versus the logarithm of surfactant concentration is the CMC.

Methodology:

-

Preparation of Stock Solution: Accurately prepare a concentrated stock solution of DSP or DCP (e.g., 10 mM) in deionized water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4). Note: Gentle heating and sonication may be required to fully dissolve the surfactant. Ensure the solution is fully cooled to the measurement temperature before use.

-

Serial Dilutions: Prepare a series of at least 15-20 serial dilutions from the stock solution, covering a concentration range from well below to well above the expected CMC.

-

Instrument Calibration: Calibrate a surface tensiometer (using either a Du Noüy ring or Wilhelmy plate method) with deionized water at a constant temperature (e.g., 25°C).

-

Measurement: Starting with the most dilute solution and moving to the most concentrated, measure the surface tension of each sample. Thoroughly rinse and dry the ring/plate between measurements. Allow the reading to stabilize for each concentration.

-

Data Analysis: Plot the measured surface tension (γ, in mN/m) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

-

CMC Determination: The resulting plot will show two distinct linear regions. The intersection of the regression lines drawn through these two regions corresponds to the CMC.

Caption: Workflow for CMC determination using surface tensiometry.

Protocol 2: Preparation and Characterization of Anionic Liposomes

This protocol details the widely used thin-film hydration method to produce multilamellar vesicles (MLVs), followed by extrusion to form unilamellar vesicles (LUVs) of a defined size. The characterization steps validate the successful incorporation of DSP or DCP.

Methodology:

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve the primary structural lipid (e.g., DOPC or DPPC), cholesterol (for membrane stability), and the anionic surfactant (DSP or DCP) in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v). A typical molar ratio is 8:2:1 (Lipid:Cholesterol:DSP/DCP).

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4), which may contain the hydrophilic drug to be encapsulated.

-

Agitate the flask by vortexing or gentle shaking above the lipid phase transition temperature (Tm) to form a milky suspension of MLVs.

-

-

Size Reduction (Extrusion):

-

To obtain a homogenous population of LUVs, subject the MLV suspension to extrusion.

-

Load the suspension into a high-pressure extruder (e.g., Lipex™ or Avanti® Mini-Extruder) fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm).

-

Pass the suspension through the membranes 11-21 times to ensure a narrow size distribution.

-

-

Characterization (Validation):

-

Particle Size and Polydispersity Index (PDI): Analyze the final liposome suspension using Dynamic Light Scattering (DLS). A successful formulation will show a particle size consistent with the extrusion membrane (e.g., ~100-120 nm) and a low PDI (<0.2), indicating a monodisperse population.

-

Zeta Potential: Measure the surface charge of the vesicles using a zeta potential analyzer. The successful incorporation of DSP or DCP will be confirmed by a significant negative zeta potential (typically -30 mV to -60 mV), which validates the electrostatic stabilization of the formulation.

-

Conclusion: A Strategic Choice for the Formulation Scientist

The choice between distearyl phosphate and dicetyl phosphate is not a matter of inherent superiority but of strategic selection based on the desired final product characteristics. Both are exemplary anionic surfactants that provide robust stabilization for liposomes and emulsions.

-

Choose Distearyl Phosphate (DSP) when the primary goal is to create highly stable, rigid liposomal bilayers with a high phase transition temperature and minimal drug leakage. Its lower CMC also makes it a more efficient choice where surfactant concentration is a concern.

-

Choose Dicetyl Phosphate (DCP) when formulating creams and lotions where a specific rich and elegant sensory profile is desired, or when a slightly more fluid membrane is advantageous for the liposomal application.

Ultimately, the decision rests on a thorough understanding of how the two-carbon difference in their alkyl chains influences their interaction with other excipients and the overall performance of the drug delivery system. By leveraging the principles and protocols outlined in this guide, researchers and drug development professionals can make informed decisions to engineer formulations with enhanced stability, efficacy, and performance.

References

-

Beilstein Journal of Organic Chemistry. (2021). Synthesis of diaryl phosphates using phytic acid as a phosphorus source. [Link]

-

Arora, P., et al. (2018). Synthesis, Properties and Applications of Anionic Phosphate Ester Surfactants: A Review. Tenside Surfactants Detergents. [Link]

-

PubChem, National Institutes of Health. (n.d.). Dicetyl Phosphate. [Link]

-

Agilent Technologies. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]

-

PubChem, National Institutes of Health. (n.d.). Distearyl phosphate. [Link]

-

ResearchGate. (n.d.). Critical micelle concentration (CMC) and degree of ioni- zation (b) values of the prepared surfactants at different temperatures. [Link]

-

Nanoscience Instruments. (n.d.). Critical Micelle Concentration (CMC). [Link]

-

Moumoujus. (n.d.). DICETYL PHOSPHATE. [Link]

-

Heliyon via PMC. (2022). Liposomes: structure, composition, types, and clinical applications. [Link]

-

Wikipedia. (n.d.). Hydrophilic-lipophilic balance. [Link]

-

PubMed. (2004). Determining the critical micelle concentration of a novel lipid-lowering agent, disodium ascorbyl phytostanyl phosphate (FM-VP4), using a fluorescence depolarization procedure. [Link]

-

PharmaCompass.com. (n.d.). Dicetylphosphate | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

PMC, National Institutes of Health. (n.d.). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. [Link]

-

Gattefossé. (2019). An efficient method to determine the Hydrophile-Lipophile Balance of surfactants using the phase inversion. [Link]

-

ACS Publications, Langmuir. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. [Link]

-

Lesielle. (n.d.). Dicetyl phosphate in skincare, What is?. [Link]

-

ResearchGate. (n.d.). Hydrophilic–Lipophilic Balance (HLB): Classical Indexation and Novel Indexation of Surfactant | Request PDF. [Link]

-

ACS Publications, Langmuir. (2016). Interfacing Zwitterionic Liposomes with Inorganic Nanomaterials: Surface Forces, Membrane Integrity, and Applications. [Link]

-

ResearchGate. (2021). (PDF) GREAT EXPECTATIONS: PHOSPH(ON)ATE PRODRUGS IN DRUG DESIGN—OPPORTUNITIES AND LIMITATIONS. [Link]

-

Wikipedia. (n.d.). Critical micelle concentration. [Link]

-

MDPI. (2023). A Direct Comparison of Peptide Drug Delivery Systems Based on the Use of Hybrid Calcium Phosphate/Chitosan Nanoparticles versus Unmixed Calcium Phosphate or Chitosan Nanoparticles In Vitro and In Vivo. [Link]

- Google Patents. (n.d.). Process for the preparation of an emulsion composition - EP 0251020 B1.

-

COSMILE Europe. (n.d.). STEARYL PHOSPHATE – Ingredient. [Link]

- Google Patents. (n.d.).

-

Formula Botanica. (2021). Why you should ignore the HLB in natural cosmetics. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Distearyl phosphate | 3037-89-6 | Benchchem [benchchem.com]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. BJOC - Synthesis of diaryl phosphates using phytic acid as a phosphorus source [beilstein-journals.org]

- 5. specialchem.com [specialchem.com]

- 6. Dicetylphosphate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. DICETYL PHOSPHATE CAS#: 2197-63-9 [m.chemicalbook.com]

- 8. Distearyl phosphate | C36H75O4P | CID 76433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. moumoujus.com [moumoujus.com]

- 10. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. formulabotanica.com [formulabotanica.com]

- 13. nanoscience.com [nanoscience.com]

- 14. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 15. agilent.com [agilent.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 19. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Distearyl Phosphate (CAS 3037-89-6) in Liposomal Drug Delivery

Topic: CAS 3037-89-6 (Distearyl Phosphate) Physicochemical Data and Safety Sheet Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Distearyl Phosphate (CAS 3037-89-6), also known as Dioctadecyl Hydrogen Phosphate, is a critical anionic lipid excipient utilized in the formulation of stable liposomes and Lipid Nanoparticles (LNPs). Unlike zwitterionic phospholipids (e.g., DSPC), Distearyl Phosphate (DSP) possesses a single ionizable proton on its phosphate headgroup, conferring a net negative charge to lipid bilayers at physiological pH.

This negative zeta potential is essential for preventing vesicle aggregation through electrostatic repulsion and for modulating the biodistribution of drug delivery systems. This guide provides a comprehensive technical analysis of DSP, covering its physicochemical properties, mechanistic role in membrane stabilization, and validated protocols for its incorporation into pharmaceutical formulations.

Identity & Physicochemical Characterization[1][2][3]

Distearyl Phosphate is a dialkyl phosphate ester characterized by two saturated C18 hydrocarbon chains. Its high phase transition temperature (

Table 1: Physicochemical Data Profile

| Property | Specification |

| CAS Registry Number | 3037-89-6 |

| Chemical Name | Distearyl Phosphate; Dioctadecyl hydrogen phosphate |

| IUPAC Name | Dioctadecyl hydrogen phosphate |

| Molecular Formula | C₃₆H₇₅O₄P |

| Molecular Weight | 602.95 g/mol |

| Physical State | White to off-white waxy solid or powder |

| Melting Point | 81 – 83 °C |

| Solubility (Water) | Insoluble (forms dispersions/liposomes upon hydration) |

| Solubility (Organic) | Soluble in Chloroform, Benzene; slightly soluble in hot Ethanol |

| pKa | ~1.5 – 2.5 (Phosphate diester proton) |

| LogP (Predicted) | ~16.6 (Highly lipophilic) |

| SMILES | CCCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCCCCCCC |

Mechanism of Action: Membrane Stabilization

In drug delivery systems, DSP acts as an anionic stabilizer . When incorporated into a lipid bilayer (typically with Phosphatidylcholine and Cholesterol), the phosphate headgroup resides at the aqueous interface.

Mechanistic Role

-

Electrostatic Repulsion: The ionized phosphate group generates a negative surface charge (Zeta potential < -30 mV), preventing fusion and aggregation of liposomes.

-

Membrane Rigidity: The saturated stearyl chains (C18:0) pack tightly with other saturated lipids, increasing the order parameter of the bilayer and reducing leakage of encapsulated hydrophilic drugs.

-

pH Sensitivity: The phosphate group allows for pH-dependent interactions, influencing endosomal escape in gene delivery vectors.

Visualization: DSP in Lipid Bilayer Architecture

Figure 1: Mechanistic contribution of Distearyl Phosphate to liposomal stability. DSP provides essential negative charge and structural rigidity.

Experimental Protocol: Preparation of DSP-Stabilized Liposomes

Objective: To synthesize stable, unilamellar liposomes containing Distearyl Phosphate using the Thin-Film Hydration method.

Materials Required[2][5][9][10][11][12]

-

Cholesterol (molecular biology grade)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

PBS (Phosphate Buffered Saline, pH 7.4)[4]

-

Extruder (with 100 nm polycarbonate membranes)[4]

Step-by-Step Methodology

-

Stock Solution Preparation:

-

Dissolve DSP, DSPC, and Cholesterol separately in Chloroform:Methanol (2:1 v/v) to a concentration of 10 mg/mL.

-

Note: DSP may require mild heating (40°C) to fully dissolve due to its high crystallinity.

-

-

Lipid Film Formation:

-

Combine lipids in a round-bottom flask. A typical molar ratio is DSPC:Chol:DSP (55:40:5) .

-

Evaporate the solvent using a rotary evaporator at 45°C under reduced pressure until a thin, dry film forms on the flask wall.

-

Critical Step: Desiccate the film under high vacuum for at least 4 hours to remove trace solvent, which can destabilize the bilayer.

-

-

Hydration:

-

Add pre-warmed PBS (65°C) to the flask. The temperature must be above the phase transition temperature (

) of the highest melting lipid (DSP -

Agitate vigorously (vortex) for 30 minutes to form Multilamellar Vesicles (MLVs).

-

-

Size Reduction (Extrusion):

-

Pass the MLV suspension through an extruder with 100 nm polycarbonate membranes 11 times at 65°C.

-

Result: Homogeneous Large Unilamellar Vesicles (LUVs).

-

-

Quality Control (Validation):

-

Size: Measure Hydrodynamic Diameter via Dynamic Light Scattering (DLS). Target: 100–120 nm (PDI < 0.1).

-

Charge: Measure Zeta Potential. Target: -20 to -40 mV (confirms incorporation of DSP).

-

Safety Data Sheet (SDS) Summary

Hazard Classification (GHS): Distearyl Phosphate is an acidic phosphate ester. It is classified as Corrosive/Irritant depending on concentration and jurisdiction.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Cat. 1B / 2 | H314: Causes severe skin burns and eye damage.H315: Causes skin irritation.[6] |

| Serious Eye Damage | Cat. 1 | H318: Causes serious eye damage.[6][7] |

Precautionary Measures (P-Phrases)

-

Prevention:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

-

Response:

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower].

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

Storage & Handling[1]

-

Storage: Store at +2°C to +8°C (refrigerated) or room temperature (check CoA). Keep container tightly closed in a dry, well-ventilated place.

-

Incompatibilities: Strong oxidizing agents, strong bases.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76433, Distearyl phosphate. Retrieved from [Link]

-

CAS Common Chemistry. Distearyl phosphate (CAS RN 3037-89-6) Details. Retrieved from [Link][8]

-

European Chemicals Agency (ECHA). C&L Inventory: Distearyl phosphate.[8] Retrieved from [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. Distearoylphosphatidylcholine | C44H88NO8P | CID 65146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 7. epa.gov [epa.gov]

- 8. Distearyl phosphate | C36H75O4P | CID 76433 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: Beyond the Core Four - Engineering Next-Generation LNPs

An In-depth Technical Guide: Anionic Phospholipid Surfactants for Lipid Nanoparticle Synthesis

Lipid nanoparticles (LNPs) have become the vanguard of nucleic acid delivery, a status solidified by their critical role in mRNA vaccines and siRNA therapeutics.[1][2][3] The standard LNP is a marvel of self-assembly, typically comprising four core lipid components: an ionizable cationic lipid to encapsulate the nucleic acid payload, a neutral "helper" phospholipid like DSPC for structural integrity, cholesterol to modulate membrane fluidity, and a PEGylated lipid to enhance stability and circulation time.[3][4][5][6][7]

While this four-component system is highly effective, particularly for liver-targeted delivery, the next frontier of LNP-based therapeutics demands more sophisticated control over particle behavior. This includes fine-tuning biodistribution, modulating immune responses, and enhancing stability. This guide provides a deep dive into the strategic incorporation of a fifth component: anionic phospholipid surfactants . We will move beyond simple protocols to explore the fundamental causality behind their use, empowering researchers to rationally design and synthesize LNPs with precisely engineered properties for advanced therapeutic applications.

The Engine of Delivery: Understanding Charge Dynamics and Endosomal Escape

To appreciate the role of anionic lipids, one must first grasp the function of the ionizable cationic lipid, the LNP's primary engine for payload delivery. These lipids are ingeniously designed with a pKa value typically between 6 and 7.[8] This design confers a critical pH-responsive behavior:

-

In Circulation (pH ~7.4): The ionizable lipid is largely neutral, minimizing non-specific interactions with negatively charged blood components and cell surfaces. This reduces toxicity and prolongs circulation, preventing premature clearance by the immune system.[1][5][9]

-

Inside the Endosome (pH ~5-6.5): As the LNP is taken into the cell via endocytosis, the endosome matures and its internal environment acidifies.[10] In this acidic milieu, the ionizable lipid's amine headgroup becomes protonated, acquiring a positive charge.[4][6][10]

This protonation is the trigger for the LNP's primary function: endosomal escape. The newly positive LNP surface now strongly interacts with anionic phospholipids (like phosphatidylserine) present on the inner leaflet of the endosomal membrane.[11][12] This electrostatic interaction is hypothesized to induce a structural rearrangement from a stable lipid bilayer to a non-bilayer, inverted hexagonal (HII) phase, ultimately disrupting the endosomal membrane and releasing the nucleic acid cargo into the cytoplasm where it can be translated or exert its therapeutic effect.[6][12][13]

Strategic Integration of Anionic Phospholipids: A Multifunctional Tool

If the ionizable lipid's positive charge is key to endosomal escape, introducing a permanently negative charge via an anionic phospholipid may seem counterintuitive. However, their inclusion is a sophisticated strategy to control LNP properties before the particle reaches the endosome.

Core Rationale for Anionic Lipid Inclusion

-

Modulating Surface Charge and Stability: Anionic lipids are incorporated into LNP formulations to modify the net surface charge, which can prevent particle fusion and aggregation during storage.[8][14] This results in a more negative zeta potential, a key indicator of colloidal stability.[15]

-

Altering Biodistribution and Organ Targeting: Standard LNPs predominantly accumulate in the liver.[9] Incorporating anionic phospholipids can dramatically alter this biodistribution. The modified surface charge changes the composition of the protein corona that forms on LNPs upon entering the bloodstream, redirecting them away from hepatocytes and toward immune organs like the spleen and lymph nodes.[5][15][16][17] This is a critical feature for developing vaccines and immunotherapies.

-

Tuning Immunogenicity: Beyond simply redirecting the LNP, the choice of anionic lipid can actively modulate the resulting immune response. Formulations can be designed to be highly inflammatory to act as vaccine adjuvants or, conversely, to be tolerogenic for treating autoimmune diseases by dampening immune cell activation.[15][18][19]

Selecting the Right Anionic Phospholipid

The choice of anionic lipid is a critical experimental decision driven by the desired therapeutic outcome. The headgroup, acyl chain length, and degree of saturation all influence the final properties of the LNP.

| Anionic Phospholipid | Common Abbreviation | Headgroup | Key Structural Features & Rationale | Primary Applications |

| 1,2-dioleoyl-sn-glycero-3-phospho-L-serine | DOPS | Phosphoserine | Contains two oleoyl (18:1) unsaturated acyl chains, contributing to a more fluid membrane. Widely studied for biomimetic approaches.[17][20] | Spleen/lymphoid organ targeting, modulating immunogenicity.[15][17] |

| 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) | DSPG | Phosphoglycerol | Contains two stearoyl (18:0) saturated acyl chains, leading to a more rigid, stable membrane.[21][22] | Redirecting delivery to the hepatic reticuloendothelial system, enhancing stability.[16][23] |

| Phosphatidic Acid | PA | Phosphomonoester | The simplest glycerophospholipid, it is a key intermediate in lipid biosynthesis and cellular signaling.[24][] | Modulating surface charge and stability.[8][14][26] |

| Bis(monoacylglycero)phosphate | BMP | Phosphoglycerol (unique stereochemistry) | A key lipid of late endosomes/lysosomes. Its inclusion can be explored to potentially enhance endosomal escape dynamics. | Research into modulating immune responses and intracellular trafficking.[15] |

Practical Guide to Anionic LNP Formulation and Synthesis

The gold standard for producing consistent, monodisperse LNPs is through rapid, controlled mixing in a microfluidic device.[8][27] This process involves mixing a lipid-in-ethanol stream with a nucleic acid-in-acidic-aqueous-buffer stream. The reduction in solvent polarity causes the lipids to precipitate and self-assemble around the nucleic acid payload, which forms an electrostatic complex with the now-protonated ionizable lipid.[6][10]

Experimental Protocol: Synthesis of Anionic LNPs for Splenic Targeting

This protocol provides a robust method for synthesizing LNPs incorporating an anionic phospholipid, such as DOPS, to enhance delivery to splenic immune cells.

1. Reagent Preparation (Self-Validating Checkpoint)

-

Lipid Stock (in 100% Ethanol): Prepare a 25 mM total lipid stock solution. The key to reproducibility is ensuring all lipids, especially cholesterol, are fully dissolved. Gentle heating (up to 65°C) may be required.[28]

-

Example Molar Ratio (Ionizable:DSPC:Cholesterol:Anionic:PEG): 50:10:28.5:10:1.5

-

Trustworthiness: A clear, homogenous solution is mandatory. Any cloudiness or precipitate indicates incomplete solubilization, which will lead to inconsistent particle formation.

-

-

mRNA Stock (in Aqueous Buffer): Dissolve the mRNA cargo in a low pH buffer, such as 25-50 mM sodium citrate, pH 4.0.[8]

-

Trustworthiness: Ensure the buffer pH is accurately measured. An incorrect pH will alter the protonation state of the ionizable lipid, severely impacting encapsulation efficiency.

-

2. Microfluidic Mixing

-

Set up a microfluidic mixing system (e.g., NanoAssemblr® or a syringe pump with a Y-junction mixer).

-

Load the lipid-ethanol stock and the mRNA-aqueous stock into separate syringes.

-

Set the flow rate ratio of the aqueous stream to the ethanol stream to 3:1.[8] The total flow rate will depend on the specific microfluidic chip used.

-

Initiate pumping to mix the two streams. The rapid change in solvent polarity will induce LNP self-assembly. The resulting solution should appear slightly opalescent.

3. Dialysis and Concentration

-

Transfer the LNP solution to a dialysis cassette (e.g., 10 kDa MWCO).

-

Dialyze against sterile phosphate-buffered saline (PBS), pH 7.4, for at least 6 hours, with multiple buffer changes.[8][28] This step is critical for removing ethanol and neutralizing the particle surface by deprotonating the ionizable lipid.

-

If necessary, concentrate the LNPs using a centrifugal filter device.

4. Sterile Filtration & Storage

-

Pass the final LNP formulation through a 0.22 µm sterile filter.

-

Store the LNPs at 4°C for short-term use (up to one week) or aliquot and store at -80°C for long-term stability.[14]

Validating Your Formulation: Essential Characterization Assays

After synthesis, a panel of characterization assays is required to ensure the LNPs meet the desired specifications.

| Parameter | Method | Purpose & Interpretation |

| Size & Polydispersity | Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter and size distribution. For systemic delivery, a size < 100 nm and a Polydispersity Index (PDI) < 0.2 are typically desired.[8] |

| Zeta Potential | Laser Doppler Electrophoresis | Measures surface charge. The inclusion of an anionic lipid should result in a more negative zeta potential compared to a standard four-component LNP.[15] |

| Encapsulation Efficiency | RiboGreen Assay | Quantifies the percentage of mRNA successfully encapsulated within the LNPs. An efficiency > 90% is generally considered excellent.[27][28] |

| Morphology | Cryo-Transmission Electron Microscopy (Cryo-TEM) | Visualizes the particle's shape and internal structure, confirming a dense core and lipid shell morphology.[16] |

Experimental Protocol: RiboGreen Assay for Encapsulation Efficiency

This protocol determines the amount of mRNA protected inside the LNP versus the total amount of mRNA.

1. Reagent Preparation

-

RiboGreen Reagent: Prepare the fluorescent dye according to the manufacturer's instructions in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).

-

Lysis Buffer: Prepare a 2% Triton X-100 solution in TE buffer.

-

mRNA Standard Curve: Prepare a series of known mRNA concentrations in TE buffer to generate a standard curve.

2. Sample Preparation

-

Dilute your final LNP formulation in TE buffer to fall within the linear range of the assay.

-

Prepare two sets of samples for each LNP formulation:

-

Free RNA: LNP sample diluted in TE buffer.

-

Total RNA: LNP sample diluted in TE buffer containing 0.2% final concentration of Triton X-100 to lyse the particles and expose all RNA.[28] Incubate for 10-15 minutes.

-

3. Measurement

-

Pipette the standards and samples into a 96-well black plate.

-

Add the RiboGreen reagent to all wells.

-

Measure fluorescence (Excitation: ~480 nm, Emission: ~520 nm) using a plate reader.

4. Calculation

-

Use the standard curve to determine the concentration of mRNA in the "Free RNA" and "Total RNA" samples.

-

Calculate the Encapsulation Efficiency (%EE) using the formula: %EE = [(Total RNA - Free RNA) / Total RNA] * 100

Case Study: Tuning Immunogenicity with Anionic LNPs

Recent studies have masterfully demonstrated the power of anionic lipids to control immune outcomes. By creating a library of LNPs with varying ionizable and anionic lipids, researchers have shown that:

-

Targeting APCs: Anionic LNPs containing lipids like DOPS or DOPG enhance mRNA delivery to antigen-presenting cells (APCs), such as dendritic cells (DCs), in the spleen.[15][18][19]

-

Modulating DC Activation: The choice of lipid combination is critical. LNPs formulated with the ionizable lipid SM-102 without an anionic lipid robustly activate DCs, making them suitable for vaccine applications. However, incorporating an anionic lipid like DOPG can significantly suppress DC maturation markers, inducing a tolerogenic phenotype.[15][19] This approach was successfully used to deliver a myelin antigen and suppress disease in a mouse model of multiple sclerosis.[15][19]

Conclusion and Future Outlook

The inclusion of anionic phospholipid surfactants transforms the LNP from a simple delivery vehicle into a highly adaptable and programmable therapeutic platform. These components are not mere excipients; they are powerful modulators of LNP stability, biodistribution, and immunogenicity. By moving beyond the standard four-component formulation, researchers can rationally design particles that target specific immune cell populations and elicit tailored biological responses, from potent vaccination to antigen-specific tolerance. As the field of nucleic acid therapeutics continues to expand beyond the liver, the strategic use of anionic and other functional lipids will be paramount in unlocking the full potential of LNP technology for a new generation of medicines.

References

- Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy. (2025). MDPI.

- Why Is Endosomal Escape Critical in LNP Drug Delivery?. BOC Sciences.

- Lipid Nanoparticle-Associated Inflammation is Triggered by Sensing of Endosomal Damage. (2024). bioRxiv.

- Endosomal escape: A bottleneck for LNP-medi

- Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature D

- Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery. (2024). MDPI.

- LIPID NANOPARTICLE FORMUL

- Intro to Lipid Nanoparticle Formul

- Anionic lipids modulate mRNA-lipid nanoparticle immunogenicity and confer protection in a mouse model of multiple sclerosis. (2025). bioRxiv.org.

- Anionic Lipid Nanoparticles Preferentially Deliver mRNA to the Hep

- Phosphatidylserine Lipid Nanoparticles Promote Systemic RNA Delivery to Secondary Lymphoid Organs. (2025). PMC.

- Looking Back, Moving Forward: Lipid Nanoparticles as a Promising Frontier in Gene Delivery. (2023).

- Lipid Nanoparticles: Nanomedicine's Triumph. (2021). Oligonucleotide Therapeutics Society.

- Impact of Formulation Conditions on Lipid Nanoparticle Characteristics and Functional Delivery of CRISPR RNP for Gene Knock-Out and Correction. (2022). MDPI.

- Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. (2024). Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry.

- Lipid Nanoparticles. Echelon Biosciences.

- Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA). PMC.

- Characterizing how helper lipid composition influences LNP formation....

- Anionic lipids modulate mRNA-lipid nanoparticle immunogenicity and.... CiteAb.

- The role of lipid components in lipid nanoparticles for vaccines and gene therapy. (2022). PMC.

- Preparation and stability of lipid nanoparticles excluding 1,2-distearoyl-sn-glycero-3-phosphocholine.

- KR20080094473A - Anionic lipid nanoparticles and preparation method thereof.

- Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Educ

- Phosphatidic acid (PA).

- Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery. (2024). MDPI.

- Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development.

- Anionic lipids modulate mRNA-lipid nanoparticle immunogenicity and confer protection in a mouse model of multiple sclerosis. (2025). PMC.

- Development and Characterization of Solid Lipid Nanoparticles for. Bibliothèque et Archives Canada.

- Effect of Lipid Nanoparticle Physico-Chemical Properties and Composition on Their Interaction with the Immune System. (2024). MDPI.

- Lipid nanoparticles (LNPs). Phospholipid Research Center.

- Phosph

- 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium (DOPS-NA). MedchemExpress.com.

- (Rac)-1,2-Distearoyl-sn-Glycero-3-Phosphatidylglycerol sodium. Drug Delivery Liposome.

- 1,2-Distearoyl-rac-glycero-3-PG (sodium salt). Biomol.

- 5 Approved RNA-LNPs Lipid Components. (2024). BOC Sciences.

- 1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHATIDYL-RAC-GLYCEROL, NA SALT. (2026). ChemicalBook.

- A Spike-Based mRNA Vaccine Encapsulated in Phospholipid 1,2-Dioleoyl-sn-Glycero-3-PhosphoEthanolamine Containing Lipid Nanoparticles Induced Potent B- and T-Cell Responses Associated with Protection Against SARS-CoV-2 Infection and COVID-19-like Symptoms in Hamsters. (2025). MDPI.

- 1,2-Distearoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt. Sigma-Aldrich.

- A Spike-Based mRNA Vaccine Encapsulated in Phospholipid 1,2-Dioleoyl-sn-Glycero-3-PhosphoEthanolamine Containing Lipid Nanoparticles Induced Potent B- and T-Cell Responses Associated with Protection Against SARS-CoV-2 Infection and COVID-19-like Symptoms in Hamsters. (2025). PubMed.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Lipid Nanoparticles: Nanomedicine’s Triumph - Oligonucleotide Therapeutics Society [oligotherapeutics.org]

- 3. phospholipid-research-center.com [phospholipid-research-center.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]

- 6. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature Data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. pnas.org [pnas.org]

- 13. mdpi.com [mdpi.com]

- 14. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 15. biorxiv.org [biorxiv.org]

- 16. Anionic Lipid Nanoparticles Preferentially Deliver mRNA to the Hepatic Reticuloendothelial System - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phosphatidylserine Lipid Nanoparticles Promote Systemic RNA Delivery to Secondary Lymphoid Organs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. citeab.com [citeab.com]

- 19. Anionic lipids modulate mRNA-lipid nanoparticle immunogenicity and confer protection in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. 1,2-Distearoyl-rac-glycero-3-PG (sodium salt) | CAS 124011-52-5 | Cayman Chemical | Biomol.com [biomol.com]

- 23. 1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHATIDYL-RAC-GLYCEROL, NA SALT | 124011-52-5 [chemicalbook.com]

- 24. Phosphatidic acid (PA) - Creative Biolabs [creative-biolabs.com]

- 26. researchgate.net [researchgate.net]

- 27. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]

Technical Guide: Solubility and Handling of Distearyl Phosphate (DSP) in Organic Solvents

[1]

Part 1: Executive Summary & Molecular Identity

Distearyl Phosphate (DSP), also known as Bis(octadecyl) phosphate, is a synthetic dialkyl phosphate ester used increasingly in the formulation of Lipid Nanoparticles (LNPs) and liposomal drug delivery systems.[1] Unlike its zwitterionic counterpart Distearoylphosphatidylcholine (DSPC), DSP acts as an anionic stabilizer , providing electrostatic repulsion to prevent nanoparticle aggregation.

However, DSP presents a significant solubility challenge.[2] Possessing two long, saturated stearyl chains (

Molecular Profile[3][4][5][6][7]

Part 2: Solubility Profile & Solvent Compatibility

The solubility of DSP is governed by the Hydrophobic Effect and Chain Crystallinity .[1][2] At room temperature (

Key Rule: Successful solubilization of DSP requires overcoming the phase transition temperature (

Solvent Compatibility Table

| Solvent | Solubility Rating ( | Solubility Rating ( | Application Note |

| Chloroform | High (>20 mg/mL) | Very High (>50 mg/mL) | Primary Solvent. Best for stock solutions and film casting.[1][] |

| Ethanol (Abs.) | Poor (<1 mg/mL) | Moderate (5–10 mg/mL) | LNP Formulation. Requires heating.[1][2] Prone to rapid precipitation upon cooling.[1][2] |

| Methanol | Insoluble | Poor | Use only as a co-solvent (e.g., 9:1 |

| THF | Moderate | High | Good alternative to chloroform for specific polymer mixes.[1][2] |

| DMSO | Poor | Low | Not recommended due to high viscosity and difficulty in removal.[1][2] |

| Hexane | Low | Moderate | Soluble, but poor for processing due to lack of polarity for the headgroup.[2] |

Mechanistic Visualization: Solvation Dynamics

The following diagram illustrates the interaction between DSP and different solvent classes.

Caption: Figure 1.[1][] Solvation dynamics of DSP. Chloroform solvates the hydrophobic tails effectively at RT.[1][2] Ethanol requires thermal energy to overcome the crystal lattice energy.

Part 3: Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (Chloroform)

Purpose: For lipid film hydration methods or analytical standards.[1][2] Target Concentration: 10 mg/mL

-

Weighing: Accurately weigh 100 mg of DSP powder into a 20 mL borosilicate glass scintillation vial. Plastic vials (polystyrene) are incompatible with chloroform.[1][2]

-

Solvent Addition: Add 10 mL of HPLC-grade Chloroform.

-

Agitation: Vortex for 30 seconds. The solution should become clear and colorless.

-

Note: If slight turbidity persists (due to salt impurities), add Methanol (5% v/v) to aid the dissolution of the phosphate headgroup.[1]

-

-

Storage: Store at

with a Teflon-lined cap. Wrap in Parafilm to prevent evaporation.[1][2]

Protocol B: The "Hot-Ethanol" Injection Method (LNP Formulation)

Purpose: Solubilizing DSP for microfluidic mixing or ethanol injection into an aqueous buffer.[1] Challenge: DSP will precipitate immediately if the ethanol cools before mixing.

-

Preparation: Prepare a water bath set to

. -

Dissolution:

-

Co-Lipid Mixing:

-

If mixing with other lipids (e.g., Cholesterol, Ionizable Lipids), ensure they are also soluble at this temperature.

-

Critical Step: Maintain the lipid mixture at

throughout the entire loading process into the syringe or microfluidic pump.

-

-

Injection:

Workflow Logic Diagram

Caption: Figure 2. Decision tree for DSP solubilization. Ethanol routes strictly require thermal energy.[1]

Part 4: Troubleshooting & Scientific Rationale

Common Issue: "Crashing Out"

Symptom: White flakes appear in the ethanol solution during transfer.[1][2] Cause: The temperature dropped below the Krafft point of the surfactant (DSP).[1][2] The saturated C18 chains crystallized.[1][2] Solution:

-

Pre-warm all syringes and tubing to

. -

Increase the ethanol ratio temporarily.

-

Switch to a Tert-butanol (TBA) / Ethanol (1:1) mixture if the protocol allows, as TBA often stabilizes lipid solubility better during freeze-drying steps.[1][]

Purity Considerations

Commercial DSP (CAS 3037-89-6) often contains traces of mono-stearyl phosphate or tri-stearyl phosphate.[1][]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76433, Distearyl phosphate. Retrieved October 26, 2023 from [Link].[1][2]

-

Cullis, P. R., & Hope, M. J. (1991). Physical properties and functional roles of lipids in membranes.[2] In Biochemistry of Lipids, Lipoproteins and Membranes.[2][8] (Foundational text on lipid phase transitions and solubility).

-

Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA) - Biomembranes.[1][2][] (Discusses solubility parameters of long-chain amphiphiles).

Sources

- 1. DSPC (DISTEAROYL PHOSPHATIDYLCHOLINE) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Bis(hexadecyl) phosphate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Distearyl phosphate | C36H75O4P | CID 76433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. PubChemLite - Distearyl phosphate (C36H75O4P) [pubchemlite.lcsb.uni.lu]

- 8. Distearyl phosphate | 3037-89-6 | Benchchem [benchchem.com]

Introduction: The Pivotal Role of Dialkyl Phosphates and Their Aggregation Behavior

An In-Depth Technical Guide to the Critical Micelle Concentration (CMC) of Dialkyl Phosphates

Dialkyl phosphates represent a versatile class of anionic surfactants, distinguished by a phosphate headgroup linked to two alkyl chains.[1][2][3] This dual-chain structure imparts unique physicochemical properties, making them highly effective as emulsifiers, wetting agents, and stabilizers in a multitude of applications, from personal care products to advanced drug delivery systems.[1][2][4] Like other amphiphilic molecules, dialkyl phosphates in aqueous solutions exhibit a crucial phenomenon: self-assembly. At low concentrations, they exist as individual molecules (monomers). However, as the concentration increases, they reach a specific threshold where the monomers spontaneously aggregate to form organized structures known as micelles. This threshold is the Critical Micelle Concentration (CMC) .[5]

The CMC is a fundamental parameter that governs the functional efficacy of a surfactant.[5][6] Below the CMC, properties like surface tension change dramatically with concentration. Above the CMC, the surface is saturated, and additional surfactant molecules predominantly form micelles, leading to a plateau in surface tension.[6][7] For researchers, scientists, and drug development professionals, a precise understanding and accurate determination of the CMC are paramount. It dictates the efficiency of solubilization for poorly soluble active pharmaceutical ingredients (APIs), the stability of emulsions, and the overall performance of a formulation. This guide provides a comprehensive exploration of the CMC of dialkyl phosphates, from the thermodynamic principles governing their formation to the practical methodologies for their determination and the key factors influencing their value.

Section 1: The Thermodynamics of Micellization

The formation of micelles is a spontaneous thermodynamic process driven by a delicate interplay of enthalpic and entropic contributions. The primary driving force is the hydrophobic effect . In an aqueous environment, the hydrophobic alkyl chains of the surfactant monomers disrupt the hydrogen-bonding network of water molecules, creating an energetically unfavorable state.

The system seeks a lower energy state by minimizing the contact between the hydrophobic chains and water. Micellization achieves this by sequestering the alkyl tails into a nonpolar core, while the hydrophilic phosphate headgroups remain exposed to the aqueous bulk phase. This process is entropically favorable because it releases the ordered water molecules that were surrounding the hydrophobic chains, leading to an overall increase in the entropy of the system.[8][9]

The spontaneity of micellization is quantified by the standard Gibbs free energy of micellization (ΔG°m), which can be calculated from the CMC:

ΔG°m ≈ RT ln(CMC)

where R is the gas constant and T is the absolute temperature. A negative ΔG°m indicates a spontaneous process. The enthalpy (ΔH°m) and entropy (ΔS°m) of micellization can be determined by studying the temperature dependence of the CMC, providing deeper insights into the forces driving the aggregation.[9][10]

Caption: A step-by-step workflow for determining the CMC using the surface tensiometry method.

Fluorescence Spectroscopy: A Highly Sensitive Approach

Fluorescence spectroscopy is an indirect but highly sensitive method for CMC determination, particularly useful for systems with very low CMCs. [11][12]It utilizes a fluorescent probe that is sensitive to the polarity of its microenvironment. [13]

-

Principle: Pyrene is the most commonly used probe due to the pronounced sensitivity of its vibrational fine structure to solvent polarity. [13]In a polar aqueous environment (below the CMC), the emission spectrum of pyrene shows a certain ratio of intensities for its first and third vibronic peaks (I₁/I₃). When micelles form, the highly hydrophobic pyrene molecules partition into the nonpolar micellar core. This change in microenvironment causes a significant decrease in the I₁/I₃ ratio. [14]By plotting the I₁/I₃ ratio against the surfactant concentration, a sigmoidal curve is obtained, and the CMC can be determined from the inflection point of this curve. [14]

-

Causality Behind Experimental Choices: The choice of pyrene is deliberate. Its fluorescence lifetime is long enough to allow it to adequately sample its environment before emitting light. The partitioning into the micelle core is a direct consequence of the hydrophobic effect, the same force that drives micellization itself, making pyrene an excellent reporter for the event. The low concentration of the probe used is critical to ensure that the probe itself does not significantly alter the micellization process. [13]

-

Preparation of Probe Stock:

-

Prepare a stock solution of pyrene (e.g., 10⁻³ M) in a volatile organic solvent like acetone or ethanol. [13]

-

-

Preparation of Samples:

-

Prepare a series of dialkyl phosphate solutions in high-purity water, bracketing the expected CMC.

-

To a series of clean vials, add a small, fixed aliquot of the pyrene stock solution.

-

Crucial Step: Completely evaporate the organic solvent from the vials, leaving a thin film of pyrene. This prevents the solvent from interfering with the micellization process. [13] * Add the prepared surfactant solutions to the vials, ensuring the final pyrene concentration is very low (e.g., <10⁻⁶ M).

-

Allow the solutions to equilibrate, often overnight with gentle stirring, to ensure complete dissolution of pyrene and micelle formation. [13]

-

-

Measurement:

-

Using a fluorometer, excite the samples at a wavelength appropriate for pyrene (typically ~335 nm).

-

Record the emission spectrum from approximately 350 nm to 500 nm. [13] * Measure the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.

-

-

Data Analysis:

-

Calculate the intensity ratio (I₁/I₃) for each sample.

-

Plot the I₁/I₃ ratio as a function of surfactant concentration (or log concentration).

-

The data will form a sigmoidal curve. The CMC is typically determined from the midpoint of the transition in this curve. [14]

-

Caption: A step-by-step workflow for determining the CMC using the pyrene fluorescence probe method.

Comparison of Methods

| Method | Principle | Advantages | Disadvantages |

| Surface Tensiometry | Measures the change in surface tension with concentration. [11] | Direct, absolute method; considered the "gold standard"; not affected by solution color or turbidity. [13] | Less sensitive for very low CMCs; requires meticulous cleaning of the probe; can be slow if equilibration times are long. [13][11] |

| Fluorescence Spectroscopy | Detects changes in the microenvironment of a fluorescent probe upon micellization. [13] | Highly sensitive, ideal for low CMCs; requires small sample volumes; suitable for high-throughput screening. [12][14] | Indirect method; the probe could potentially perturb the system, though this is generally negligible at low concentrations. [13] |

| Conductivity | Measures the change in the equivalent conductivity of an ionic surfactant solution. [5][11] | Simple, inexpensive instrumentation; provides good results for ionic surfactants. [5] | Only applicable to ionic surfactants; sensitive to temperature changes and the presence of other electrolytes. [15] |

Section 3: Factors Influencing the CMC of Dialkyl Phosphates

The CMC is not an immutable constant but is highly sensitive to the molecular structure of the surfactant and the conditions of the surrounding medium. [5]

-

Alkyl Chain Length: This is one of the most significant factors. For a homologous series of dialkyl phosphates, increasing the length of the alkyl chains leads to a logarithmic decrease in the CMC. [16]Causality: Longer hydrophobic chains have a larger unfavorable interaction with water, which increases the thermodynamic driving force to self-assemble and escape the aqueous environment. This makes micelle formation more favorable at lower concentrations. [16][17]

-

Counterions and Electrolytes: As anionic surfactants, the aggregation of dialkyl phosphates is strongly influenced by counterions (e.g., Na⁺, K⁺) and the presence of electrolytes (salts) in the solution. Adding electrolytes significantly lowers the CMC. [16]Causality: The added cations screen the electrostatic repulsion between the negatively charged phosphate headgroups in a micelle. [18]This reduction in repulsion allows the monomers to pack more easily, thus promoting micelle formation at a lower concentration. [16][19]

-

Temperature: The effect of temperature on the CMC of ionic surfactants like dialkyl phosphates is complex. Often, the CMC value passes through a minimum as the temperature is increased. [20][21]Causality: At lower temperatures, increasing the temperature decreases the CMC by disrupting the structured water around the hydrophobic tails (a dehydration effect), which favors micellization. However, at higher temperatures, the increased kinetic energy and solubility of the monomers can disrupt the aggregation process, leading to an increase in the CMC. [17][19]

-

pH: The pH of the solution can alter the ionization state of the phosphate headgroup. Dialkyl phosphates are acidic, and changes in pH will affect the degree of protonation of the headgroup. This alters the electrostatic interactions between monomers, which in turn influences the CMC value. [18][19]

-

Presence of Additives: Organic molecules, such as alcohols or co-solvents, can influence the CMC. Short-chain alcohols may increase the CMC by improving the solubility of the monomers in the bulk solution. [16]Conversely, some organic molecules can be incorporated into the micelles, which can either stabilize or destabilize them, thereby decreasing or increasing the CMC.

Section 4: Applications in Drug Development

The ability of dialkyl phosphate micelles to encapsulate hydrophobic molecules within their core makes them highly valuable in pharmaceutical sciences.

-

Solubilization of Poorly Soluble Drugs: Many promising active pharmaceutical ingredients (APIs) are abandoned during development due to poor aqueous solubility. Micellar solutions formed by surfactants like dialkyl phosphates can significantly enhance the solubility of these hydrophobic drugs by sequestering them in the nonpolar core of the micelles, creating stable, clear aqueous formulations. [13]

-

Drug Delivery Vehicles: The nano-sized dimensions of micelles make them suitable as drug delivery carriers. They can improve drug bioavailability, protect drugs from degradation, and potentially be engineered for targeted delivery. The choice of a dialkyl phosphate with a specific CMC is critical for ensuring that the micelles remain stable upon dilution in the bloodstream.

-

Emulsion Stabilizers: In the formulation of creams, lotions, and other pharmaceutical emulsions, dialkyl phosphates act as highly effective emulsifying agents. They adsorb at the oil-water interface, reducing interfacial tension and forming a stable barrier that prevents the coalescence of dispersed droplets. [3][4]

Conclusion

The critical micelle concentration is a defining characteristic of dialkyl phosphates that dictates their behavior and application. As this guide has detailed, the CMC is governed by a balance of thermodynamic forces and is highly sensitive to both the molecular architecture of the surfactant and the formulation environment. For the researcher and drug development professional, a thorough understanding of the principles of micellization, mastery of the experimental techniques for CMC determination, and an appreciation for the factors that influence this value are essential. This knowledge enables the rational design of formulations where the unique properties of dialkyl phosphates can be harnessed to their fullest potential, leading to more stable, effective, and innovative pharmaceutical products.

References

- Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC)

- BenchChem. (2025). A Comparative Guide to Determining Critical Micelle Concentration: Fluorescence Spectroscopy vs. Surface Tensiometry. BenchChem.

- Alfa Chemistry. (2025, January 4).

- Ganguly, R., et al. (2001, November 30). Thermodynamics of Micelle Formation of Ionic Surfactants. The Journal of Physical Chemistry B.

- Zaman, M. I. (2023, March 15).

- Yamashita, Y., et al. (2006, December 16).

- Yamashita, Y., et al. (2007, January 30).

- Yamashita, Y., et al. (2006, December 16). Aggregation and Phase Behavior of a Double-Chain Surfactant, N-Dodecyl-N-octyl-N-methylamine Oxide, as a Function of the Protonation Degree.

- Zhang, L., et al. (n.d.).

- Zhang, L., et al. (n.d.). Determination of the critical micelle concentration of surfactants using fluorescence strategies.

- d'Angelo, M., et al. (2020, May 6).

- Al-Ghassani, A. S., & Al-Kaabi, M. H. (2021, July 23). Spectroscopic methods for determination of critical micelle concentrations of surfactants; a comprehensive review. Taylor & Francis Online.

- Asian Publication Corporation. (2025, August 30). Thermodynamic Aspects of Micelle Formation of Ionic Surfactant–Polymer Interactions.

- Al-Quaraghully, M. B., & Al-Okbi, A. K. (n.d.). Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. PMC.

- CORE. (n.d.).

- Gao, Y., & Liu, X. (n.d.). Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. PMC.

- KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC)

- Attwood, D., & Ktistis, G. (n.d.). Aggregation and Surface Properties of Synthetic Double-chain Non-ionic Surfactants in Aqueous Solution. Journal of Pharmacy and Pharmacology.

- ResearchGate. (2025, September 2). Thermodynamic Aspects of Micelle Formation of Ionic Surfactant–Polymer Interactions.

- Chandar, P., et al. (n.d.).

- Wang, Z., et al. (n.d.).

- BenchChem. (2025).

- Biolin Scientific. (n.d.).

- Sustmann, R., et al. (2007, October 24). A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations. The Journal of Physical Chemistry B.

- PubMed. (2005, August 15).

- ResearchGate. (n.d.). CMC measurement by fluorescence employing pyrene as the probe molecule.

- ResearchGate. (n.d.). Aggregation behavior in mixed system of double-chained anionic surfactant with single-chained nonionic surfactant in aqueous solution.

- USA KINO. (2020, August 25).

- Kibron. (2026).

- DeMasi, R., & Sowle, E. (n.d.).

- ResearchGate. (2025, August 5). Synthesis of methacrylate-functionalized phosphonates and phosphates with long alkyl-chain spacers and their self-aggregation in aqueous solutions.

- PubMed. (2025, June 24).

- Dalton Transactions. (n.d.).

- The Journal of Physical Chemistry. (n.d.). Conformations and dynamical behavior of surfactant molecules in short-chain alkyl phosphate/water mesophases.

- Pharmaceutical Press. (n.d.). Factors affecting critical micelle concentration and micellar size. Pharmaceutical Press.

- CIR. (n.d.). Safety Assessment of Alkyl Phosphates as Used in Cosmetics.

- Google Patents. (n.d.). US6821944B2 - Compositions of alkanolamine salts of alkyl phosphate esters.

- ResearchGate. (n.d.). The synthesis of Mono-alkyl phosphates and their derivatives. An overview of nature, preparation and use including the synthesis under plausible prebiotic conditions.

- Arora, P., et al. (2018, July 31). Synthesis, Properties and Applications of Anionic Phosphate Ester Surfactants: A Review. Tenside Surfactants Detergents.

- AAT Bioquest. (2024, August 22). What are the factors affecting critical micelle concentration (CMC)?.

- Matsuoka, K., et al. (2012, February 17). Aggregate Structures of Asymmetric Di-Alkyl Phosphate Anions and the Role of Conformations about the Polar Region. The Journal of Physical Chemistry B.

- Lamberti Group. (n.d.).

- Colonial Chemical. (n.d.).

- LEAPCHEM. (2025, December 15).

- Agno Pharmaceuticals. (n.d.). Phase Behavior Of Surface-Active Solutes. Agno Pharmaceuticals.

- ResearchGate. (n.d.). Effects of oxyethylene groups on the adsorption behavior and application performance of long alkyl chain phosphate surfactants.

Sources

- 1. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]

- 2. Mono-di phosphates esters | Lamberti Group [lamberti.com]

- 3. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]

- 4. cir-safety.org [cir-safety.org]

- 5. justagriculture.in [justagriculture.in]

- 6. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 7. Critical Micelle Concentration - Kibron [kibron.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 12. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. agilent.com [agilent.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pharmacy180.com [pharmacy180.com]

- 17. leapchem.com [leapchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 20. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 21. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Distearyl Phosphate (DSP): A Guide to Phase Transition and its Application in Advanced Formulations

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction to Distearyl Phosphate (DSP)

Distearyl phosphate (DSP), a synthetic, dialkyl phosphate ester, is a cornerstone of modern lipid-based formulation science.[1][2] Its structure, featuring a hydrophilic phosphate head group and two saturated 18-carbon stearyl chains, confers potent amphiphilic properties.[3][4] This molecular architecture drives the self-assembly of DSP into ordered supramolecular structures in aqueous environments, most notably micelles and the lipid bilayers that form vesicles, or liposomes.[3] The phosphate head group carries a negative charge at neutral pH, a feature that is critical for modulating membrane interactions and stability through electrostatic forces.[3]

In the field of drug development, particularly for liposomal and lipid nanoparticle (LNP) systems, DSP is prized for its ability to impart structural rigidity and stability. The long, saturated stearyl chains allow for dense molecular packing, creating robust, impermeable membranes that enhance drug retention and control release kinetics.[3][5] Understanding the thermotropic phase behavior of DSP is therefore not merely an academic exercise; it is a fundamental prerequisite for the rational design of effective and stable drug delivery vehicles.

| Property | Value | Source |

| Chemical Name | Dioctadecyl hydrogen phosphate | [4][6] |

| CAS Number | 3037-89-6 | [3][6] |

| Molecular Formula | C₃₆H₇₅O₄P | [4] |

| Molecular Weight | ~603.0 g/mol | [3][4] |

| Primary Application | Liposome/LNP formulation, Emulsifier | [7][8][9] |

Section 2: The Gel-to-Liquid Crystalline Phase Transition

The functionality of DSP in a lipid bilayer is dictated by its physical state, which is primarily controlled by temperature. Like many phospholipids, DSP exhibits a distinct main phase transition (Tm), a cooperative process that marks the shift from a highly ordered "gel" phase to a disordered "liquid crystalline" phase.

-

Gel Phase (Lβ'): Below the Tm, the saturated stearyl chains are in a fully extended, all-trans conformation. They pack together in a tight, quasi-crystalline hexagonal lattice. This dense packing is stabilized by strong van der Waals interactions between adjacent chains, resulting in a thick, rigid, and highly impermeable bilayer.[5]

-

Liquid Crystalline Phase (Lα): Above the Tm, the hydrocarbon chains gain sufficient thermal energy to overcome the strong van der Waals forces. Rotational motion is introduced around the carbon-carbon bonds, creating gauche-trans isomers. This disrupts the tight packing, causing the chains to become disordered and more mobile. The bilayer consequently becomes thinner, more fluid, and significantly more permeable to encapsulated contents.[5]

This transition is not merely a melting event but a fundamental change in the collective physical state of the lipid assembly. The ability to control this transition is paramount for drug formulation, as a liposome's stability, drug retention capacity, and release profile are inextricably linked to the phase state of its constituent lipids.

Section 3: The Transition Temperature (Tₘ) of Distearyl Phosphate

The main phase transition temperature is the most critical biophysical parameter of DSP for formulation scientists. For vesicles composed of pure DSP dispersed in water, the cooperative transition from the gel to the liquid-crystalline state occurs at approximately 72°C .[3]

The high Tₘ of DSP is a direct consequence of its molecular structure. The two long (C18), fully saturated stearyl chains provide a large surface area for van der Waals interactions, requiring significant thermal energy to disrupt their ordered packing.[3][5]

Causality in Formulation: The significance of this high Tₘ cannot be overstated. At physiological temperature (37°C), a pure DSP bilayer is deep within its stable gel phase.[5] This ensures that liposomes formulated with a high proportion of DSP remain rigid and exhibit minimal leakage of their aqueous contents during storage and systemic circulation.[3] This contrasts sharply with lipids containing unsaturated chains, which are often in a fluid and leaky state at the same temperature.[5] Therefore, the selection of DSP is a deliberate choice to engineer nanoparticles with high structural integrity and prolonged drug retention.

Section 4: Key Factors Modulating the Phase Behavior of DSP

The Tₘ of 72°C applies to pure DSP in an idealized system. In practice, formulation conditions and the inclusion of other excipients can significantly alter this value. A senior scientist must anticipate these effects to maintain control over the final product's characteristics.

Influence of pH and Ionic Strength

The phosphate head group of DSP is ionizable. At neutral pH, it is deprotonated and carries a net negative charge. This creates electrostatic repulsion between adjacent DSP molecules, which can oppose the attractive van der Waals forces and slightly destabilize the gel phase.

-

Effect of pH: Lowering the pH of the medium will lead to the protonation of the phosphate head group, neutralizing its charge. This reduction in electrostatic repulsion allows the stearyl chains to pack more tightly, which is expected to increase the Tₘ. Conversely, a highly alkaline pH would ensure full deprotonation and maximize repulsive forces, potentially leading to a modest decrease in Tₘ. While direct studies on pH and DSP Tₘ are not prevalent, this behavior is a known principle in phosphate chemistry.[10][11][12]

-

Effect of Ionic Strength: The presence of cations (e.g., Na⁺, Ca²⁺) in the buffer can screen the negative charges of the phosphate head groups. This "charge screening" effect mitigates the electrostatic repulsion, allowing for tighter packing and thereby increasing the Tₘ.

Effect of Admixtures: Cholesterol and Other Lipids

Co-formulating DSP with other lipids is standard practice to fine-tune the biophysical properties of the bilayer.

-

Cholesterol: Cholesterol is a crucial membrane fluidity regulator. It does not have its own Tₘ but intercalates between lipid molecules. In a DSP bilayer below its Tₘ, cholesterol disrupts the tight, crystalline packing of the stearyl chains, increasing membrane fluidity and decreasing the enthalpy of the transition. Above the Tₘ, it constrains the motion of the disordered chains, decreasing fluidity. The overall effect is a broadening, and at sufficient concentrations, the complete elimination of the sharp phase transition peak observed in DSC.[13] This creates a "liquid-ordered" (Lo) phase that is an intermediate between the gel and liquid-crystalline states, enhancing stability and reducing permeability across a wide temperature range.

-